

A Comprehensive Technical Guide to the Physical Properties of 3-Ethylbiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylbiphenyl**

Cat. No.: **B036059**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the critical physical properties of **3-Ethylbiphenyl** (CAS No. 5668-93-9), a substituted biphenyl of interest in various chemical and pharmaceutical research domains. The document elucidates the experimentally determined boiling and melting points, alongside other key physicochemical parameters. A procedural overview for the determination of these properties is presented, underscoring the principles of scientific integrity and experimental robustness. This guide is intended to serve as a foundational resource for professionals engaged in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical characteristics is paramount for procedural design, safety, and application.

Introduction to 3-Ethylbiphenyl

3-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl family of compounds.^{[1][2]} Structurally, it is characterized by a biphenyl core with an ethyl group substituted at the meta-position of one of the phenyl rings.^{[3][4]} This substitution pattern imparts specific physicochemical properties that influence its behavior in various chemical and physical processes. A precise understanding of these properties, particularly the phase transition temperatures—boiling and melting points—is fundamental for its application in synthesis,

formulation, and as a potential intermediate in the development of pharmacologically active molecules.^[2] The molecular formula for **3-Ethylbiphenyl** is C₁₄H₁₄, and its molecular weight is approximately 182.26 g/mol .^{[1][3][4]}

Physicochemical Properties of 3-Ethylbiphenyl

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces that result. For **3-Ethylbiphenyl**, the presence of the biphenyl system and the alkyl substituent are key determinants of its boiling and melting points.

Summary of Physical Properties

The following table summarizes the key physical properties of **3-Ethylbiphenyl** based on collated data from authoritative sources.

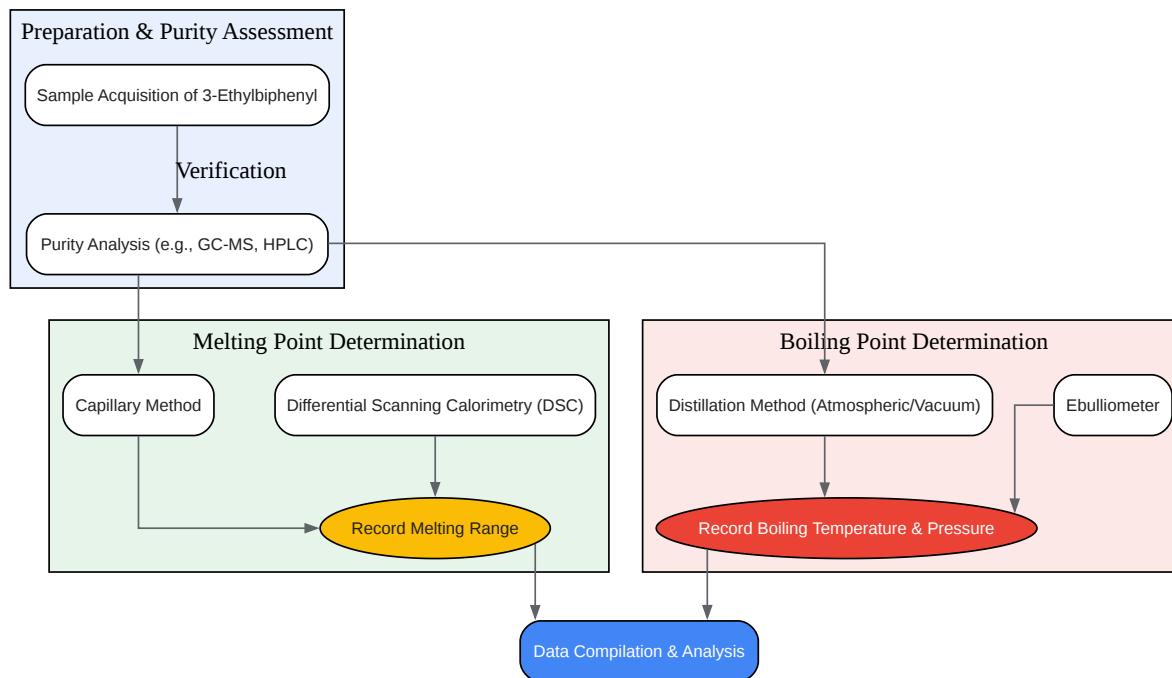
Property	Value	Units	Source
CAS Registry Number	5668-93-9	N/A	[3][4][5]
Molecular Formula	C ₁₄ H ₁₄	N/A	[1][3][4]
Molecular Weight	182.2610	g/mol	[3][4]
Normal Boiling Point	559.11 (285.96)	K (°C)	[3]
284	°C	[6]	
Reduced Pressure Boiling Point	416.2 at 0.014	K at atm	[3]
Melting Point	245.58 (-27.57)	K (°C)	[3]
-27	°C	[6]	
Density	0.971	g/cm ³	[6]

In-depth Discussion of Boiling and Melting Points

The boiling point of **3-Ethylbiphenyl** at standard atmospheric pressure is reported to be 284-285.96 °C.^{[3][6]} This relatively high boiling point is a consequence of the significant van der Waals forces between the large, polarizable biphenyl rings of adjacent molecules. The

presence of the ethyl group, while adding to the molecular weight, does not introduce strong polar interactions. The boiling point at reduced pressure is significantly lower, a principle often exploited in the purification of high-boiling-point compounds to prevent thermal decomposition.

[3]


The melting point of **3-Ethylbiphenyl** is approximately -27 °C.[3][6] The asymmetry introduced by the meta-substituted ethyl group can disrupt the crystal lattice packing compared to a more symmetrical molecule like biphenyl itself, which can influence the melting point. A lower melting point generally suggests less efficient packing in the solid state.

Experimental Determination of Physical Properties

To ensure the reliability of physical property data, standardized and validated experimental protocols are essential. The following sections outline the methodologies for determining the boiling and melting points of a compound like **3-Ethylbiphenyl**.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the boiling and melting points of a chemical substance.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a straightforward and widely used technique for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Methodology:

- Sample Preparation: Ensure the **3-Ethylbiphenyl** sample is of high purity. If it is a solid at room temperature, finely powder a small amount.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the apparatus at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Trustworthiness: The sharpness of the melting range is a good indicator of purity. Impurities tend to broaden the melting range and depress the melting point.

Protocol for Boiling Point Determination (Distillation Method)

The distillation method is a common and reliable technique for determining the boiling point of a liquid.

Principle: A liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.
- Sample Addition: Add a sample of **3-Ethylbiphenyl** to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

- Heating: Gently heat the flask.
- Equilibrium and Measurement: As the liquid boils, a condensation ring will rise. When the vapor temperature stabilizes while the liquid is actively boiling and condensing, this temperature is recorded as the boiling point.
- Pressure Correction: For high-precision work, the atmospheric pressure should be recorded, and the boiling point can be corrected to standard pressure if necessary.

Expertise & Experience: The placement of the thermometer is critical. If it is too high, the recorded temperature will be lower than the actual boiling point; if it is too low, it may be influenced by superheated liquid, leading to an inaccurate reading.

Conclusion

This technical guide has provided a consolidated overview of the key physical properties of **3-Ethylbiphenyl**, with a focus on its boiling and melting points. The data presented, sourced from reputable databases, offers a reliable foundation for researchers and professionals in the fields of chemistry and drug development. The outlined experimental protocols underscore the importance of meticulous and standardized procedures in generating trustworthy scientific data. A thorough understanding of these fundamental properties is indispensable for the successful design of synthetic routes, purification strategies, and formulation development involving **3-Ethylbiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. GSRS [gsrs.ncats.nih.gov]
2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
3. 3-Ethylbiphenyl [webbook.nist.gov]

- 4. 3-Ethylbiphenyl [webbook.nist.gov]
- 5. 3-Ethylbiphenyl - CAS:5668-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3-Ethylbiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036059#physical-properties-like-boiling-and-melting-point-of-3-ethylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com